molecular formula C14H19BrO3 B8513628 Ethyl 2-[4-(2-bromoethyl)phenoxy]-2-methylpropanoate CAS No. 167213-40-3

Ethyl 2-[4-(2-bromoethyl)phenoxy]-2-methylpropanoate

Cat. No. B8513628
CAS RN: 167213-40-3
M. Wt: 315.20 g/mol
InChI Key: BSARASXZMNRHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(2-bromoethyl)phenoxy]-2-methylpropanoate is a useful research compound. Its molecular formula is C14H19BrO3 and its molecular weight is 315.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

167213-40-3

Molecular Formula

C14H19BrO3

Molecular Weight

315.20 g/mol

IUPAC Name

ethyl 2-[4-(2-bromoethyl)phenoxy]-2-methylpropanoate

InChI

InChI=1S/C14H19BrO3/c1-4-17-13(16)14(2,3)18-12-7-5-11(6-8-12)9-10-15/h5-8H,4,9-10H2,1-3H3

InChI Key

BSARASXZMNRHDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)CCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 2-[4-(2-hydroxyethyl)-phenoxy]-2-methylpropionate (474 mg) and triphenylphosphine (591 mg) in dichloromethane (10 ml) was added carbon tetrabromide (748 mg) under ice-cooling, and the mixture was stirred for 40 minutes. Rough purification of the reaction mixture by flash column chromatography on silica gel (eluent: diethylether) and further purification of the fraction by medium pressure liquid column chromatography on silica gel (eluent: hexane/diethyl ether=10/1) gave ethyl 2-[4-(2-bromoethyl)phenoxy]-2-methylpropionate (500 mg). 1H-NMR (CDCl3) δ ppm: 1.25 (3H, t, J=7.1 Hz), 1.59 (6H, s), 3.09 (2H, t, J=7.8 Hz), 3.52 (2H, t, J=7.8 Hz), 4.23 (2H, q, J=7.1 Hz) 6.79 (2H, d, J=8.7 Hz), 7.07 (2H, d, J=8.7 Hz)
Quantity
474 mg
Type
reactant
Reaction Step One
Quantity
591 mg
Type
reactant
Reaction Step One
Quantity
748 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.